
(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde is an organic compound that belongs to the class of styryl-substituted thiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with thiophene derivatives under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale Wittig reactions or other suitable synthetic routes that ensure high yield and purity. The reaction conditions would be optimized for temperature, solvent, and catalyst to maximize efficiency.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-(4-Chlorostyryl)thiophene-3-carboxylic acid.
Reduction: 4-(4-Chlorostyryl)thiophene-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes or bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
- (E)-4-(4-Methylstyryl)thiophene-3-carbaldehyde
- (E)-4-(4-Bromostyryl)thiophene-3-carbaldehyde
- (E)-4-(4-Fluorostyryl)thiophene-3-carbaldehyde
Comparison: (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and physical properties. Compared to its methyl, bromo, and fluoro analogs, the chloro derivative might exhibit different electronic effects, steric hindrance, and potential biological activity.
Properties
Molecular Formula |
C13H9ClOS |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)ethenyl]thiophene-3-carbaldehyde |
InChI |
InChI=1S/C13H9ClOS/c14-13-5-2-10(3-6-13)1-4-11-8-16-9-12(11)7-15/h1-9H/b4-1+ |
InChI Key |
ZXSVWILBEKFPJA-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CSC=C2C=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CSC=C2C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



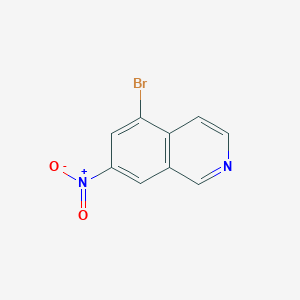
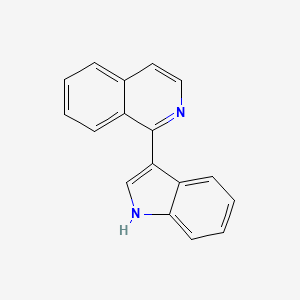
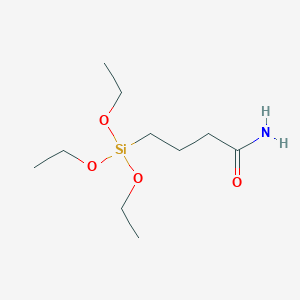

![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)

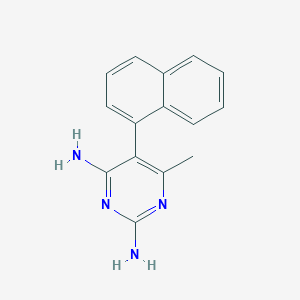




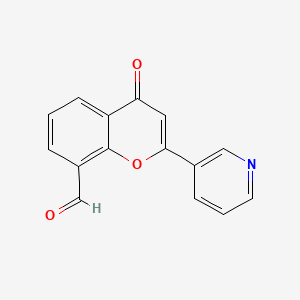
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)
